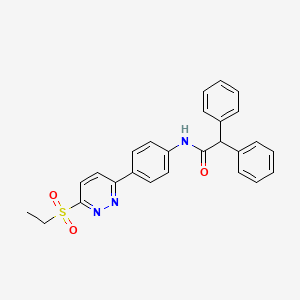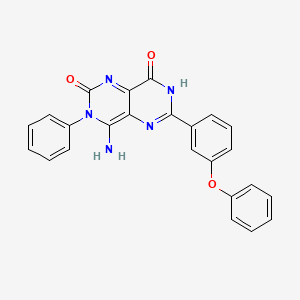![molecular formula C20H18N2O2S2 B2975371 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylthio)butanamide CAS No. 922950-16-1](/img/structure/B2975371.png)
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylthio)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylthio)butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and biological studies. This compound is a member of the thiazole family and has a unique structure that makes it an attractive target for researchers.
Wirkmechanismus
The exact mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylthio)butanamide is not fully understood. However, it has been reported to act as a potent inhibitor of the NF-κB pathway, which is a key regulator of inflammation and cancer progression. The compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylthio)butanamide has been reported to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Additionally, the compound has been reported to reduce the levels of reactive oxygen species (ROS) in cells, which may contribute to its antioxidant activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylthio)butanamide has several advantages for lab experiments, including its relatively simple synthesis method and its broad range of potential applications in various fields. However, the compound has some limitations, including its low solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylthio)butanamide. One possible direction is to investigate the compound's potential applications in the treatment of other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify potential targets for drug development. Finally, the development of more efficient synthesis methods for the compound may facilitate its use in large-scale drug discovery efforts.
Synthesemethoden
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylthio)butanamide can be achieved through various methods, including the reaction of 2-aminothiophenol with 2-bromo-3-(4-hydroxyphenyl)chromen-4-one, followed by the reaction of the resulting intermediate with 4-bromobutanoyl chloride. This method has been reported to yield high purity and good yields of the final product.
Wissenschaftliche Forschungsanwendungen
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylthio)butanamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. The compound has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, the compound has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-phenylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S2/c23-18(11-6-12-25-14-7-2-1-3-8-14)21-20-22-19-15-9-4-5-10-16(15)24-13-17(19)26-20/h1-5,7-10H,6,11-13H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBLNAHLTIOABB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CCCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylthio)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Fluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2975289.png)
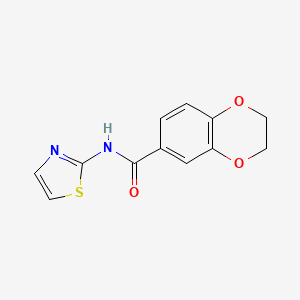
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2975298.png)

![N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2975300.png)
![N1-(sec-butyl)-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2975301.png)
![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2975302.png)

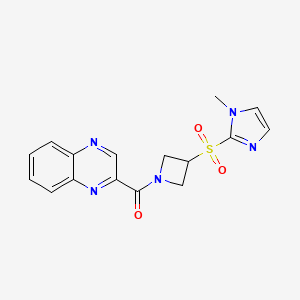
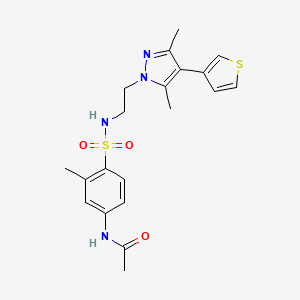

![3-Fluoro-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2975308.png)
